
1,3-Bis(4-chlorophenyl)-2-(4-nitrophenyl)imidazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1,3-Bis(4-chlorophenyl)-2-(4-nitrophenyl)imidazolidine is a derivative of imidazolidine, a heterocyclic compound characterized by a ring structure composed of three carbon atoms and two nitrogen atoms at nonadjacent positions. The compound is further modified with chlorophenyl and nitrophenyl substituents, which are likely to influence its chemical reactivity and physical properties.
Synthesis Analysis
While the specific synthesis of 1,3-Bis(4-chlorophenyl)-2-(4-nitrophenyl)imidazolidine is not detailed in the provided papers, similar compounds have been synthesized through various methods. For instance, the synthesis of related imidazolidine compounds involves the Mannich reaction, which is a three-component reaction involving aldehydes, amines, and ketones . Another method for synthesizing imidazolidine derivatives is the reaction of alcohols with anilines in the presence of a metal-free catalyst such as 1,3-bis(carboxymethyl)imidazolium chloride . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of imidazolidine derivatives is often characterized by X-ray crystallography. For example, the structure of a bis(imidazolidine) compound was determined by single-crystal X-ray diffraction, revealing a triclinic crystal system and planar rings . Similarly, the structure of a nickel complex with imidazolidin-2-ylidene ligands was elucidated, showing a square-planar geometry around the nickel atom . These studies suggest that the molecular structure of 1,3-Bis(4-chlorophenyl)-2-(4-nitrophenyl)imidazolidine could also be determined using similar analytical techniques.
Chemical Reactions Analysis
Imidazolidine derivatives participate in various chemical reactions. For instance, they can act as organocatalysts in asymmetric Michael/Henry reactions, as demonstrated by the bis(imidazolidine)iodobenzene catalyst . Additionally, the presence of substituents such as chlorophenyl and nitrophenyl groups can influence the reactivity of the imidazolidine ring, as seen in the exploration of antibacterial agents where the imidazole NH and electron-withdrawing groups at C-2 were crucial for activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazolidine derivatives are influenced by their substituents. For example, the presence of electron-withdrawing groups such as nitro groups can affect the acidity of the NH group in the imidazole ring . The crystal structure and intermolecular interactions, such as hydrogen bonding and π-π interactions, also play a role in the physical properties of these compounds . The chlorophenyl and nitrophenyl groups in 1,3-Bis(4-chlorophenyl)-2-(4-nitrophenyl)imidazolidine are likely to contribute to its solubility, melting point, and stability.
Applications De Recherche Scientifique
Antiprotozoal Activity
Diphenyl-based bis(2-iminoimidazolidines), including compounds structurally related to 1,3-Bis(4-chlorophenyl)-2-(4-nitrophenyl)imidazolidine, have been identified as promising antiprotozoal agents. A study highlighted the strategy of lowering the pKa of the basic 2-iminoimidazolidine groups through the introduction of chlorophenyl and other substituents to improve activity and selectivity against Trypanosoma brucei in vitro. These modifications resulted in compounds with submicromolar activities against both wild-type and resistant strains of T. b. brucei, with no cross-resistance observed with other trypanocides, indicating their potential as leads for further in vivo studies (Martínez et al., 2015).
Catalysis and Asymmetric Synthesis
Another area of application is in catalysis and asymmetric synthesis. The bis(imidazolidine)pyridine-NiCl2 complex, which may bear structural similarities to 1,3-Bis(4-chlorophenyl)-2-(4-nitrophenyl)imidazolidine, catalyzed the nitro-Mannich reaction of isatin-derived N-Boc ketimines. This process constructs a chiral quaternary aminocarbon center at the C3 position of oxindoles with high yields and enantiomeric excess, demonstrating the compound's role in facilitating complex chemical transformations (Arai et al., 2014).
Polymer Synthesis and Properties
Compounds structurally related to 1,3-Bis(4-chlorophenyl)-2-(4-nitrophenyl)imidazolidine have also been explored in polymer science. Novel poly(amide-ether)s bearing imidazole pendants were synthesized and studied for their physical and optical properties. These polymers exhibited good solubility, thermal stability, and interesting fluorescence emission, which could be useful for a variety of applications, including materials science and optoelectronics (Ghaemy et al., 2013).
Sensor Development
The mu-bis(tridentate) ligand based on an imidazolidine structure was utilized to develop iron(III)-selective sensors. This work underscores the potential of imidazolidine derivatives in creating sensitive and selective sensors for metal ions, which are crucial for environmental monitoring and industrial processes (Gupta et al., 2007).
Propriétés
IUPAC Name |
1,3-bis(4-chlorophenyl)-2-(4-nitrophenyl)imidazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3O2/c22-16-3-9-18(10-4-16)24-13-14-25(19-11-5-17(23)6-12-19)21(24)15-1-7-20(8-2-15)26(27)28/h1-12,21H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGAFYUUUMBXPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(4-chlorophenyl)-2-(4-nitrophenyl)imidazolidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

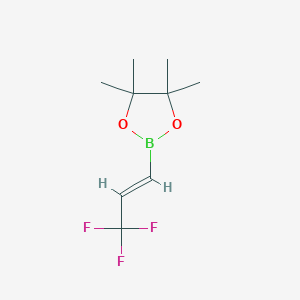
![[2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2508955.png)
![2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2508958.png)


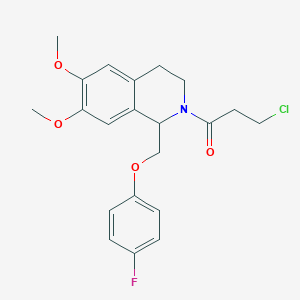

![1-[3-(2-Hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B2508965.png)
![6-Tert-butyl-2-[[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]methyl]pyridazin-3-one](/img/structure/B2508968.png)
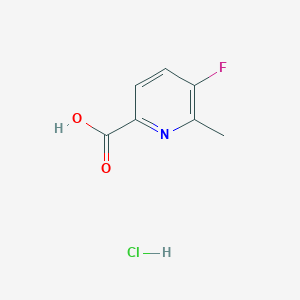
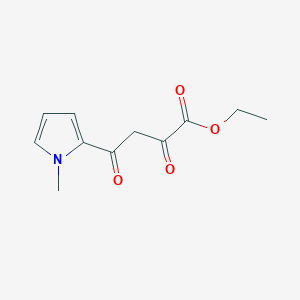
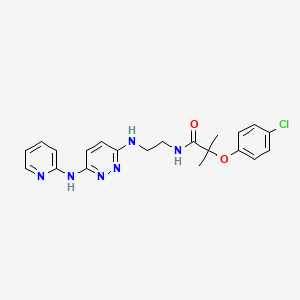
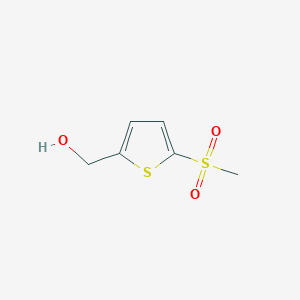
![2-[[1-[2-(3,5-Dimethylphenoxy)propanoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2508977.png)